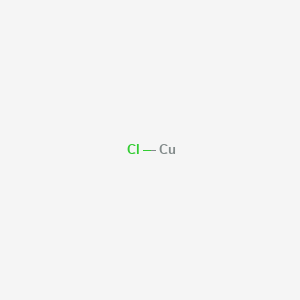

Cuprous chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフマティレンは、コード名 S-1090 で知られる経口型のセファロスポリン系抗生物質です。日本では開発され、1992年に初めて報告されました。 この化合物は、レンサ球菌属の溶血性連鎖球菌や淋菌など、さまざまなグラム陽性菌およびグラム陰性菌に対して高い効果を示します .

製法

セフマティレンの合成は、いくつかの工程で構成されます。2-(2-アミノチアゾール-4-イル)-2-(ヒドロキシイミノ)酢酸エチルエステルのアミノ基は、ジ-tert-ブチルジカルボネートで保護されます。 この中間体は、さらに反応を行い、最終的にセフマティレン構造を形成します . 工業生産では、通常、収率と純度が最適化された同様の経路で、大規模合成が行われます。

準備方法

The synthesis of cefmatilen involves several steps. The amino group of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid ethyl ester is protected with di-tert-butyl dicarbonate. This intermediate is then subjected to further reactions to form the final cefmatilen structure . Industrial production methods typically involve large-scale synthesis using similar routes, optimized for yield and purity.

化学反応の分析

セフマティレンは、以下のようなさまざまな化学反応を起こします。

酸化: この反応は、分子中の硫黄含有基を修飾することができます。

還元: 還元反応は、セフマティレンに存在するオキシム基に影響を与える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンと求核剤があり、これらは分子内の特定の基を置換することができます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります.

科学研究への応用

セフマティレンには、いくつかの科学研究への応用があります。

化学: セファロスポリン系抗生物質の研究におけるモデル化合物として使用されます。

生物学: 細菌の細胞壁への影響と耐性機構について調査されています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療における可能性について研究されています。

産業: 新しい抗菌剤や製剤の開発に使用されています .

科学的研究の応用

Cefmatilen has several scientific research applications:

Chemistry: Used as a model compound for studying cephalosporin antibiotics.

Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

Medicine: Explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and formulations .

作用機序

セフマティレンは、細菌の細胞壁合成を阻害することで、抗菌作用を発揮します。細菌の細胞壁内にある特定のペニシリン結合タンパク質(PBP)に結合し、細菌の細胞壁合成の第3段階かつ最終段階を阻害します。 これが、セフマティレンの殺菌作用をもたらします .

類似化合物との比較

セフマティレンは、セファゾリンやセフトリアキソンなどの他のセファロスポリン系抗生物質と比較されます。これらの化合物はすべて、同様の作用機序を共有していますが、セフマティレンは、グラム陽性菌とグラム陰性菌の両方に高い活性を示す点が特徴です。類似化合物には以下が含まれます。

- セファゾリン

- セフトリアキソン

- セフロキシム これらの化合物はそれぞれ、独自の活性スペクトルと薬物動態特性を持っています .

特性

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

CAS番号 |

1344-67-8 |

分子式 |

Cl2Cu CuCl2 |

分子量 |

134.45 g/mol |

IUPAC名 |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

InChIキー |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

Cl[Cu] |

正規SMILES |

Cl[Cu]Cl |

密度 |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

7758-89-6 |

物理的記述 |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

同義語 |

copper (+1) chloride copper(I) chloride cuprous chloride cuprous chloride, 63Cu,1-(37)Cl-labeled cuprous chloride, 65Cu,1-(35)Cl-labeled cuprous chloride, 65Cu,1-(37)Cl-labeled |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)